molecular formula C16H33NO3 B8778511 PEG-3 Lauramide CAS No. 20138-28-7

PEG-3 Lauramide

Cat. No.: B8778511
CAS No.: 20138-28-7
M. Wt: 287.44 g/mol
InChI Key: SIFSGJHNINUHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG-3 Lauramide, also known as Polyethylene Glycol Lauramide, is a non-ionic surfactant widely used in various industries, particularly in cosmetics and personal care products. It is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. The compound is known for its emulsifying properties, which allow it to stabilize mixtures of oil and water, making it an essential ingredient in creams, lotions, and other formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG-3 Lauramide is synthesized through the ethoxylation of lauramide. The process involves the reaction of lauric acid with ethanolamine to form lauramide, which is then ethoxylated with ethylene oxide to produce this compound. The reaction conditions typically include a temperature range of 150-200°C and the presence of a catalyst such as potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The process is highly efficient and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

PEG-3 Lauramide primarily undergoes reactions typical of amides and ethoxylated compounds. These include:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

PEG-3 Lauramide exerts its effects primarily through its surfactant properties. The molecule consists of a hydrophobic lauric acid tail and a hydrophilic polyethylene glycol head. This amphiphilic structure allows it to reduce the surface tension between oil and water, forming stable emulsions. The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil molecules, effectively bridging the two phases .

Comparison with Similar Compounds

Similar Compounds

  • PEG-2 Lauramide
  • PEG-4 Lauramide
  • PEG-5 Lauramide
  • PEG-6 Lauramide
  • PEG-7 Lauramide

Uniqueness

Compared to its analogs, PEG-3 Lauramide offers a balance between hydrophilicity and hydrophobicity, making it particularly effective in forming stable emulsions. Its intermediate chain length provides optimal solubility and emulsifying properties, which are essential for various applications in cosmetics and personal care products .

Properties

CAS No.

20138-28-7

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]dodecanamide

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19)

InChI Key

SIFSGJHNINUHSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCOCCO

Related CAS

26635-75-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution of 11 g of 2-(2-aminoethoxy)-ethanol in 75 ml of dichloromethane and excess triethylamine was added dropwise 13 g of dodecanoyl chloride in 25 ml of dichloromethane. After stirring at room temperature for 3 hours the reaction mixture was concentrated and then diluted with 100 ml of ethyl acetate and 100 ml of water. The organic layer was washed with 2×50 ml of water and brine, dried, filtered and concentrated to give 13.7 g of crude product. Recrystallization from ethyl acetate/hexane gave 11.2 g of product, m.p. 62°-64° C.
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75 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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